2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine
Description
Pyrazolo[1,5-a]pyrimidines are a prominent class of nitrogen-containing heterocycles with diverse pharmacological applications, including anticancer, antiviral, and kinase inhibitory activities . The compound 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine features a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and a 2-thienyl group at position 7. The thienyl moiety, an electron-rich heteroaromatic ring, may enhance interactions with biological targets such as kinases or DNA, while the methyl group contributes to steric and electronic modulation of the scaffold .
Properties
IUPAC Name |
2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-8-7-11-12-5-4-9(14(11)13-8)10-3-2-6-15-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBCDIVQGUULSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348076 | |
| Record name | 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701202-41-7 | |
| Record name | 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 2-thiophenecarboxaldehyde with 3-amino-1-methylpyrazole under acidic conditions to form the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate in DMF (dimethylformamide) at elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules. Its structural properties make it a valuable ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique catalytic properties.
Optoelectronic Devices
Due to its favorable photophysical properties, 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is utilized in the development of organic light-emitting diodes (OLEDs). The compound's ability to exhibit strong absorption and emission behaviors enhances the efficiency of these devices.
Biological Applications
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for specific enzymes such as TrkA and ALK2. Its inhibition of these targets can lead to significant cellular effects, including antiproliferative activity against cancer cell lines like KM12 and EKVX.
Antimicrobial Activity
The compound has been explored for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis. Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit mycobacterial ATP synthase, highlighting their therapeutic potential in treating tuberculosis .
Anticancer Properties
The anticancer potential of this compound is notable. Various derivatives have been synthesized and tested for their efficacy against different cancer types. For instance, modifications to the pyrazolo[1,5-a]pyrimidine scaffold have resulted in compounds with enhanced activity against cancer cells while maintaining low cytotoxicity to normal cells .
Industrial Applications
Pharmaceutical Development
The pyrazolo[1,5-a]pyrimidine scaffold has been linked to a wide range of pharmaceutical activities. Compounds derived from this structure have shown promise as HMG-CoA reductase inhibitors, COX-2 selective inhibitors, and agents for treating conditions such as sleep disorders and anxiety .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Enhances synthesis efficiency and complexity |
| Optoelectronics | OLED development | Strong absorption/emission properties improve device performance |
| Biology | Enzyme inhibition (TrkA, ALK2) | Significant antiproliferative effects on cancer cell lines |
| Medicine | Antimicrobial activity against M. tuberculosis | Effective ATP synthase inhibitors with low cytotoxicity |
| Pharmaceutical Research | Diverse drug activities (e.g., antianxiety agents) | Broad spectrum of biological activities noted |
Case Studies
-
Inhibition of Mycobacterial ATP Synthase
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines were effective in inhibiting the growth of Mycobacterium tuberculosis in vitro. The most active compounds showed promising results in mouse models, indicating potential for further development as anti-tuberculosis agents . -
Anticancer Activity Assessment
Research involving various analogues of this compound revealed significant anticancer activity against several cell lines. Modifications to the compound's structure were found to enhance its potency while reducing toxicity to normal cells . -
Development of Antiinflammatory Agents
The compound has also been investigated for its anti-inflammatory properties. Studies indicated that specific derivatives could effectively modulate inflammatory pathways, suggesting their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine with key analogs:
Structural and Substituent Analysis
Key Findings
- Electron-Donating vs. However, the trifluoromethyl group in 5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () increases lipophilicity and metabolic stability, often enhancing membrane permeability .
- Position-Specific Effects : Substitutions at position 7 are critical for target engagement. For example, morpholin-4-yl (compound 19) and pyridinyl groups improve solubility and bioavailability compared to hydrophobic aryl/thienyl groups .
- Synthetic Accessibility : The 2-thienyl group can be introduced via Suzuki-Miyaura cross-coupling, a method used for analogous compounds (e.g., 3g in ) .
Physicochemical Properties
- Lipophilicity : The thienyl group (LogP ~2.5) offers a balance between hydrophobicity and solubility, contrasting with the highly lipophilic CF3 derivatives (LogP ~3.8) and the polar morpholine derivatives (LogP ~1.5) .
- Synthetic Halogenation : Unlike 2-methyl-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine (), the thienyl group in the target compound may direct halogenation to specific positions, enabling further functionalization .
Biological Activity
2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.
The primary targets of this compound are the enzymes TrkA (tropomyosin receptor kinase A) and ALK2 (activin receptor-like kinase 2). The compound inhibits the enzymatic activity of these targets, which plays a crucial role in various cellular signaling pathways.
Inhibition of TrkA and ALK2
- TrkA is involved in neurotrophic signaling and is critical for neuronal survival and differentiation.
- ALK2 is part of the BMP (Bone Morphogenetic Protein) signaling pathway, which regulates numerous developmental processes.
The inhibition of these enzymes by this compound leads to significant antiproliferative effects in various cancer cell lines, notably KM12 (colon cancer) and EKVX (lung cancer) cells .
This compound exhibits unique electronic and steric properties due to the presence of the thienyl group. Its biochemical interactions are influenced by electron-donating groups at position 7 on the fused ring system, enhancing both absorption and emission behaviors. Notably, it has shown good solid-state emission intensities, suggesting potential stability for applications in photonics .
Anticancer Properties
Research has demonstrated that this compound possesses notable anticancer activity. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells through its action on TrkA and ALK2 pathways .
Anti-inflammatory Effects
Compounds within the pyrazolo[1,5-a]pyrimidine class have been reported to exhibit anti-inflammatory properties. For instance, they may inhibit interleukin receptor-associated kinase-1 (IRAK-1), which is pivotal in inflammatory signaling pathways. This suggests a potential role for this compound in developing new anti-inflammatory therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the significance of substituents on the pyrazolo[1,5-a]pyrimidine scaffold. The thienyl group at position 7 enhances biological activity by modulating interactions with biological macromolecules. Various derivatives have been synthesized to optimize their efficacy against specific targets .
Case Studies
Recent studies have focused on evaluating the biological activity of various pyrazolo[1,5-a]pyrimidines:
Q & A
Q. What are the common synthetic routes for preparing 2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine?
The synthesis typically involves cyclization reactions of aminopyrazole precursors with electrophilic reagents. For example:
- Condensation reactions using cyanoacetohydrazide and substituted ketones in ethanol/water under reflux conditions (optimized for regioselectivity) .
- Multicomponent reactions with diamines or thiophene derivatives to introduce the 2-thienyl group at position 7 . Key steps include pH control (6.5–7.5) and catalyst selection (e.g., triethylamine or acetic acid) to improve yields (reported 60–85%) .
Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?
While specific data for this compound is limited, structurally similar compounds exhibit:
Q. How is the purity and structure of this compound validated?
Standard characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., thienyl substitution at position 7) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-MS with <2 ppm error) .
- X-ray crystallography : For unambiguous structural confirmation (e.g., planar pyrazolo[1,5-a]pyrimidine core with dihedral angles <5°) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 7-substituted derivatives be addressed?
Regioselectivity is influenced by:
- Electrophile reactivity : Thienyl groups require thiophilic catalysts (e.g., CuI) for position 7 substitution .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor cyclization over side reactions .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while reflux promotes thermodynamic products . Advanced validation uses ¹⁵N-¹H HMBC NMR to confirm bond connectivity .
Q. What strategies resolve contradictions in reported pharmacological data for pyrazolo[1,5-a]pyrimidines?
Discrepancies often arise from:
- Substituent positioning : Meta vs. para substituents on the thienyl group alter steric interactions with targets .
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements using ATP competition assays for kinase inhibition) .
- Cellular vs. in vitro models : Use isogenic cell lines to control for off-target effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Systematic modifications include:
- Position 2 : Methyl groups enhance metabolic stability vs. ethyl/aryl substitutions .
- Position 7 : 2-Thienyl improves solubility and π-stacking in hydrophobic binding pockets .
- Position 5 : Electron-donating groups (e.g., OMe) increase antitrypanosomal activity by 3–5× .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of kinases (PDB: 3LUF) or GPCRs .
- MD simulations : AMBER or GROMACS to assess stability of ligand-receptor complexes (>50 ns trajectories) .
- QSAR models : 3D descriptors (e.g., CoMFA) correlate logP and polar surface area with bioavailability .
Q. How are metabolism and pharmacokinetic (PK) properties evaluated for this compound?
- In vitro assays : Microsomal stability (human liver microsomes) and CYP450 inhibition profiling .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
- In silico tools : SwissADME predicts absorption (e.g., Caco-2 permeability) and half-life .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
